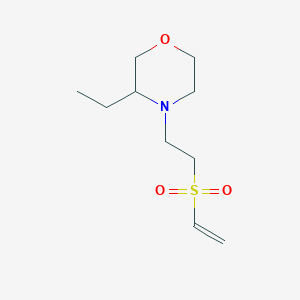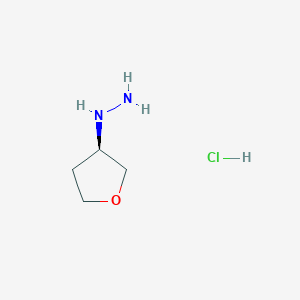![molecular formula C17H16FN5O4 B2916105 Ethyl 2-[[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate CAS No. 852450-70-5](/img/structure/B2916105.png)
Ethyl 2-[[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical substance that has been mentioned in various scientific literature . It has been used as a precursor in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines for possible use as antimalarial treatments .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. The solid formed during the synthesis process was filtered, washed with aqueous ethanol, and recrystallized from ethanol .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. The IR spectrum of this compound shows peaks corresponding to NH2 stretching, CH aromatic stretching, and CH aliphatic stretching .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can participate in condensation reactions with diamines via C-C bond cleavage . More detailed information about the chemical reactions involving this compound can be found in the referenced scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point is greater than 300°C . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Applications
Ethyl 2-[[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate derivatives have been synthesized and evaluated for their potential anticancer and anti-inflammatory properties. In a study, novel pyrazolopyrimidine derivatives demonstrated significant cytotoxic activity against cancer cell lines such as HCT-116 (colorectal) and MCF-7 (breast) and also exhibited anti-5-lipoxygenase activity, which is associated with inflammatory processes. The structural variations in these compounds have allowed for the exploration of their structure-activity relationships, contributing valuable insights into the design of new therapeutic agents (Rahmouni et al., 2016).
Heterocyclic Synthesis and Biological Activity
This compound is also involved in the synthesis of various heterocyclic compounds, which have shown promising biological activities. For instance, derivatives synthesized from this compound have been tested against a range of bacteria and fungi, displaying potent biocidal properties in some cases. These findings highlight the potential of these derivatives in the development of new antimicrobial agents (Youssef et al., 2011).
Synthesis of Fluorescent Molecules
Moreover, certain derivatives of this compound have been explored for their potential use in fluorescence-based applications. The synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine, which was found to be a novel fluorescent molecule, underscores the versatility of this compound in the field of molecular imaging and diagnostics. This fluorescent property, especially stronger than its methyl analogues, could be exploited for various biomedical applications, providing a pathway for the development of new diagnostic tools (Wu et al., 2006).
Green Chemistry Applications
In the realm of sustainable chemistry, this compound plays a role in green synthetic methodologies. One study demonstrated the solvent-free synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines using this compound, highlighting an eco-friendly approach to heterocyclic synthesis. This method not only simplifies the synthesis process but also aligns with the principles of green chemistry by reducing solvent use and potentially hazardous waste (Al-Matar et al., 2010).
Zukünftige Richtungen
The future directions for the study and application of this compound could involve further exploration of its potential uses in medical and pharmaceutical research, given its demonstrated effects in preclinical studies . Additionally, its potential use as an antimalarial treatment could be further investigated .
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of cellular targets.
Mode of Action
The exact mode of action of this compound is not yet fully understood. It is likely that the compound interacts with its targets, leading to changes in cellular processes. The presence of the fluorophenyl and pyrazolo[3,4-d]pyrimidin groups may contribute to its binding affinity and specificity .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have shown significant inhibitory activity against various cell lines , suggesting that this compound may also have potent biological effects.
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O4/c1-2-27-15(25)8-19-14(24)9-22-10-20-16-13(17(22)26)7-21-23(16)12-5-3-11(18)4-6-12/h3-7,10H,2,8-9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXZAHMRPSEVAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide](/img/structure/B2916028.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2916032.png)



![methyl 3-(4-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2916038.png)
![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methoxybenzamide](/img/structure/B2916039.png)
![1-{[(3-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2916040.png)
![3-(4-chloro-3-methylphenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2916041.png)


